molecular formula C20H27N B12813551 Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-phenyl-

Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-phenyl-

Cat. No.: B12813551
M. Wt: 281.4 g/mol
InChI Key: GTIRRGZAOXZNGZ-UHFFFAOYSA-N
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Description

Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-phenyl- is an organic compound with the molecular formula C24H35N. It is a derivative of benzenamine, characterized by the presence of two tert-butyl groups at the 3 and 5 positions and a phenyl group attached to the nitrogen atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-phenyl- typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is scaled up to accommodate larger quantities. The use of automated systems and precise control of reaction parameters are crucial to achieving high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl groups provide steric hindrance, influencing the binding affinity and selectivity of the compound. The phenyl group attached to the nitrogen atom plays a crucial role in stabilizing the compound and enhancing its reactivity in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 3,5-bis(1,1-dimethylethyl)-N-phenyl- is unique due to its specific arrangement of tert-butyl and phenyl groups, which confer distinct steric and electronic properties. These characteristics make it particularly valuable in applications requiring high stability and selectivity .

Properties

Molecular Formula

C20H27N

Molecular Weight

281.4 g/mol

IUPAC Name

3,5-ditert-butyl-N-phenylaniline

InChI

InChI=1S/C20H27N/c1-19(2,3)15-12-16(20(4,5)6)14-18(13-15)21-17-10-8-7-9-11-17/h7-14,21H,1-6H3

InChI Key

GTIRRGZAOXZNGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)NC2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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